molecular formula C22H22O5 B14978762 3-{7-[(3,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid

3-{7-[(3,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid

Cat. No.: B14978762
M. Wt: 366.4 g/mol
InChI Key: RAFUHJJIJRVEJH-UHFFFAOYSA-N
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Description

3-{7-[(3,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid is a complex organic compound with a molecular formula of C23H24O5. This compound belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{7-[(3,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of the chromen-2-one core structure.

    Etherification: The 3,5-dimethylbenzyl group is introduced via an etherification reaction using appropriate reagents and catalysts.

    Propanoic Acid Introduction: The propanoic acid moiety is then attached to the chromen-2-one core through a series of reactions, including esterification and hydrolysis.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions, such as:

    Temperature Control: Maintaining specific temperatures to ensure high yield and purity.

    Catalysts: Using catalysts to accelerate the reaction rates.

    Purification: Employing techniques like recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-{7-[(3,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzyl ether group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-{7-[(3,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{7-[(3,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways: It can influence various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{7-[(3,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid is unique due to its specific substitution pattern and the presence of the propanoic acid moiety, which may confer distinct biological and chemical properties compared to its analogs.

Properties

Molecular Formula

C22H22O5

Molecular Weight

366.4 g/mol

IUPAC Name

3-[7-[(3,5-dimethylphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]propanoic acid

InChI

InChI=1S/C22H22O5/c1-13-8-14(2)10-16(9-13)12-26-17-4-5-18-15(3)19(6-7-21(23)24)22(25)27-20(18)11-17/h4-5,8-11H,6-7,12H2,1-3H3,(H,23,24)

InChI Key

RAFUHJJIJRVEJH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)COC2=CC3=C(C=C2)C(=C(C(=O)O3)CCC(=O)O)C)C

Origin of Product

United States

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